molecular formula C10H15N B1605716 Ortetamine CAS No. 5580-32-5

Ortetamine

Cat. No. B1605716
CAS RN: 5580-32-5
M. Wt: 149.23 g/mol
InChI Key: ZEMQBDFHXOOXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Ortetamine has a molecular formula of C10H15N . It contains 26 bonds in total, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

Ortetamine is a racemic mixture, meaning it contains equal amounts of two enantiomers . It has a molar mass of 149.237 g/mol . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the sources I searched.

Safety And Hazards

Ortetamine is considered a hazardous substance . It’s recommended to avoid skin or eye contact, ingestion, or inhalation of dust. It’s classified as a Schedule II Controlled Substance in the United States , indicating it has a high potential for abuse and dependence.

properties

IUPAC Name

1-(2-methylphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMQBDFHXOOXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863569
Record name 2-Methylamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ortetamine

CAS RN

5580-32-5
Record name Ortetamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5580-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ortetamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORTETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF4N11KKKR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ortetamine
Reactant of Route 2
Reactant of Route 2
Ortetamine
Reactant of Route 3
Reactant of Route 3
Ortetamine
Reactant of Route 4
Reactant of Route 4
Ortetamine
Reactant of Route 5
Reactant of Route 5
Ortetamine
Reactant of Route 6
Ortetamine

Citations

For This Compound
57
Citations
R Kazlauskas - Recent Advances in Do** Analysis (15), 2007 - dshs-koeln.de
Background Each year The World Anti-Do** Agency (WADA) releases a new Prohibited List of substances and this list can contain new drugs that laboratories have to test as part of …
Number of citations: 9 www.dshs-koeln.de
AC McCreary, CP Müller, M Filip - International Review of Neurobiology, 2015 - Elsevier
Substance use disorder, and particularly psychostimulant use disorder, has considerable socioeconomic burden globally. The psychostimulants include several chemical classes, being …
Number of citations: 73 www.sciencedirect.com
T Sobolevsky, I Prasolov, G Rodchenkov - Rec. Adv. Do** Anal, 2010 - dshs-koeln.de
Recently, designer stimulants have become a great concern due to their availability on the market as bath salts, plant feeders etc. We have ordered several preparations over the Internet…
Number of citations: 1 www.dshs-koeln.de
Y Dong, K Yan, Y Ma, S Wang, G He… - Journal of …, 2015 - academic.oup.com
A novel, reliable and sensitive liquid chromatography–tandem mass spectrometry (LC–MS-MS) method was developed with dynamic multiple reaction monitoring (dMRM) mode for the …
Number of citations: 19 academic.oup.com
AJ Girón, K Deventer, K Roels, P Van Eenoo - Analytica Chimica Acta, 2012 - Elsevier
… p-Hydroxymesocarb, ortetamine, oxilofrine and androsterone glucuronide were from the National Measurement Institute (Pymble, Australia). Pentetrazol was obtained from Bios et …
Number of citations: 95 www.sciencedirect.com
R Rathi, KL Verma, A Chauhan, SR Pathak - 2022 - papers.ssrn.com
Forensic Chemistry plays a very important role in analysis and identification of counterfeit drug formulations. This work aimed to optimize and validate a Gas Chromatography–Mass …
Number of citations: 0 papers.ssrn.com
L Nováková, M Rentsch, AGG Perrenoud, R Nicoli… - Analytica chimica …, 2015 - Elsevier
The potential and applicability of UHPSFC–MS/MS for anti-do** screening in urine samples were tested for the first time. For this purpose, a group of 110 do** agents with diverse …
Number of citations: 125 www.sciencedirect.com
JR Docherty - British journal of pharmacology, 2008 - Wiley Online Library
This review examines the pharmacology of stimulants prohibited by the World Anti‐Do** Agency (WADA). Stimulants that increase alertness/reduce fatigue or activate the …
Number of citations: 175 bpspubs.onlinelibrary.wiley.com
N Monfort, L Martínez, R Bergés… - Drug Testing and …, 2015 - Wiley Online Library
A fast screening method for the detection of more than 60 stimulants in urine was developed. The method consisted of a dilution of the urine (1:5 v/v) and analysis by ultra high …
L De Wilde, K Roels, P Van Eenoo… - Journal of Analytical …, 2021 - academic.oup.com
Stimulants are often used to treat attention deficit disorders and nasal congestion. As they can be misused and overdosed, the detection of stimulants is relevant in the toxicological field …
Number of citations: 5 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.